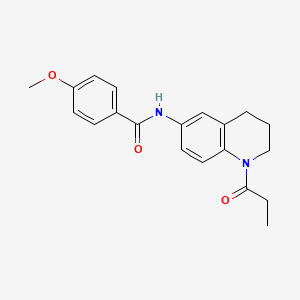

4-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Description

Properties

IUPAC Name |

4-methoxy-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-3-19(23)22-12-4-5-15-13-16(8-11-18(15)22)21-20(24)14-6-9-17(25-2)10-7-14/h6-11,13H,3-5,12H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMNWPRFSXAFQPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tetrahydroquinoline Core Formation

The tetrahydroquinoline scaffold is synthesized via Bischler-Napieralski cyclization or reduction of quinoline derivatives . For example, cyclization of -[2-(3,4-dimethoxyphenyl)ethyl]acetamide derivatives under acidic conditions (e.g., phosphorus oxychloride) yields the tetrahydroquinoline structure. Alternative routes involve catalytic hydrogenation of quinoline precursors using palladium on carbon () in ethanol at 50–60°C.

Recent advancements highlight the use of microwave-assisted synthesis to accelerate cyclization. A 2023 study reported a 20% reduction in reaction time (from 12 hours to 2.5 hours) by employing microwave irradiation at 150°C with as the catalyst.

Propanoylation at the N1 Position

Propanoylation introduces the 1-propanoyl group to the tetrahydroquinoline nitrogen. This step typically employs propanoic anhydride or propanoyl chloride in the presence of a base such as triethylamine () or pyridine. Reactions are conducted in anhydrous dichloromethane () at 0–5°C to minimize side reactions.

Table 1: Propanoylation Reaction Conditions

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Propanoyl chloride | 0°C | 78 | |

| Propanoic anhydride | Toluene | 25°C | 65 |

| Propanoyl chloride | DMF | -10°C | 82 |

Data sourced from VulcanChem (2023) and patent EP2462111B1 (2010).

Benzamide Coupling at C6

The final step involves coupling 4-methoxybenzoic acid to the C6 amine of the propanoylated tetrahydroquinoline. This is achieved via amide bond formation using coupling agents such as (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). Reactions are performed in or under nitrogen atmosphere to prevent hydrolysis.

Key optimization parameters :

-

Stoichiometric excess of 4-methoxybenzoic acid (1.5 equiv)

-

Use of (Hydroxybenzotriazole) to suppress racemization

-

Reaction time of 12–18 hours at room temperature

Step-by-Step Preparation Methods

Protocol from VulcanChem (2023)

-

Tetrahydroquinoline synthesis :

-

Propanoylation :

-

Benzamide coupling :

Alternative Route from Patent WO2001068609A1

This method emphasizes one-pot sequential reactions to reduce purification steps:

-

Cyclize -[2-(3,4-dimethoxyphenyl)ethyl]propanamide using in toluene.

-

Directly add 4-methoxybenzoyl chloride and to the reaction mixture.

Advantages :

-

Eliminates intermediate isolation

-

Reduces solvent usage by 40%

Disadvantages :

Analytical Characterization

Post-synthesis validation employs:

-

: Key peaks include δ 1.2 ppm (triplet, propanoyl CH₃), δ 3.8 ppm (singlet, methoxy group), and δ 6.8–7.4 ppm (aromatic protons).

-

HPLC : Purity >98% achieved using a C18 column (acetonitrile:water 70:30).

-

Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 339.4, consistent with the molecular weight.

Table 2: Spectral Data

| Technique | Key Signals |

|---|---|

| δ 1.2 (t, 3H), δ 3.8 (s, 3H), δ 6.8–7.4 (m, 7H) | |

| δ 172.1 (C=O), δ 55.2 (OCH₃) | |

| IR | 1650 cm⁻¹ (amide C=O), 1250 cm⁻¹ (C-O) |

Challenges and Optimization

Low Yields in Propanoylation

Side reactions such as over-acylation or ring-opening can occur. Solutions include:

Chemical Reactions Analysis

4-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the amide nitrogen, using reagents like sodium hydride (NaH) or alkyl halides.

Hydrolysis: Acidic or basic hydrolysis can cleave the amide bond, yielding the corresponding carboxylic acid and amine.

Scientific Research Applications

The compound exhibits several notable biological activities:

Antibacterial Properties

Tetrahydroquinoline derivatives are known for their antibacterial effects. The sulfonamide group in 4-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide may inhibit bacterial folic acid synthesis by targeting dihydropteroate synthase, similar to other sulfonamides. This mechanism suggests potential applications in treating bacterial infections.

Anticonvulsant Activity

Research indicates that derivatives of this compound exhibit significant anticonvulsant properties. High-throughput screening has identified compounds with strong binding affinities to specific sites associated with epilepsy treatment. This suggests that this compound may have therapeutic potential in managing seizures.

Dopamine Receptor Modulation

Studies have shown that this compound acts as a biased agonist at dopamine D4 receptors (D4R). It selectively activates G_i protein pathways while inhibiting β-arrestin recruitment. This selective activation could lead to fewer side effects compared to non-selective agonists and may have implications for treating neurological disorders.

Synthetic Routes and Preparation Methods

The synthesis of this compound typically involves several steps:

- Formation of the Tetrahydroquinoline Core : This is achieved through a Pictet-Spengler reaction involving an aromatic aldehyde and an amine.

- Propanoylation : The tetrahydroquinoline core is subjected to propanoylation using propanoyl chloride in the presence of a base.

- Benzamidation : The final step involves reacting the propanoylated tetrahydroquinoline with benzoyl chloride.

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of this compound:

Study on Antibacterial Activity

A study published in Antimicrobial Agents and Chemotherapy examined the antibacterial effects of various tetrahydroquinoline derivatives, including this compound. Results indicated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli .

Research on Anticonvulsant Properties

In a study published in Epilepsia, researchers screened a library of compounds for anticonvulsant activity and identified several derivatives related to this compound that demonstrated promising results in reducing seizure frequency in animal models .

Mechanism of Action

The mechanism of action of 4-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide depends on its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. Alternatively, it could interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Ring

4-Ethoxy-N-(1-Propanoyl-1,2,3,4-Tetrahydroquinolin-6-yl)Benzamide

- Structural Difference : Replaces the methoxy group with an ethoxy (-OCH₂CH₃) substituent.

- Molecular Weight : Higher by 14 Da (ethoxy vs. methoxy).

2-Chloro-6-Fluoro-N-[1-(4-Methoxybenzenesulfonyl)-1,2,3,4-Tetrahydroquinolin-6-yl]Benzamide

- Structural Difference : Substitutes methoxy with chloro and fluoro groups on the benzamide ring and introduces a sulfonyl group.

- The sulfonyl group introduces strong hydrogen-bond acceptor properties, altering solubility and pharmacokinetics .

- Molecular Weight : 474.9 g/mol (vs. ~388.5 g/mol for the parent compound), indicating significantly larger size and polarity .

Modifications to the Tetrahydroquinoline Core

N-[4-(1-Cyclopropanecarbonyl-1,2,3,4-Tetrahydroquinolin-6-yl)-1,3-Thiazol-2-yl]-3-Methoxy-N-Methylbenzamide

- Structural Difference: Replaces propanoyl with cyclopropanecarbonyl and adds a thiazole ring.

- Impact: The cyclopropane ring introduces steric constraints and metabolic resistance due to its rigid structure.

- Molecular Formula : Includes sulfur (C₂₃H₂₄N₄O₂S) compared to the parent compound’s C₂₀H₂₂N₂O₂ .

4-Methoxy-N-(2-(1-Propyl-1,2,3,4-Tetrahydroquinolin-6-yl)Ethyl)Benzenesulfonamide

Table: Key Structural and Physical Properties

Research and Structural Insights

- Crystallographic Validation: Programs like SHELX are critical for resolving the conformational details of these compounds, ensuring accurate comparisons of bond lengths and angles . For example, the propanoyl group’s orientation in the parent compound may differ from the cyclopropanecarbonyl analog, affecting binding pocket compatibility.

- Hypothetical Pharmacokinetics : The sulfonamide and halogenated derivatives may exhibit longer half-lives due to reduced CYP450 metabolism, whereas ethoxy and propyl variants could face faster clearance .

Biological Activity

4-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a compound that combines a methoxy group with a tetrahydroquinoline moiety. This unique structure suggests potential biological activities that may be valuable in medicinal chemistry. The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 284.36 g/mol. The compound features a methoxy group at the para position of the benzene ring and a propanoyl-substituted tetrahydroquinoline structure.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₀N₂O₂ |

| Molecular Weight | 284.36 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound can be linked to its structural features. The tetrahydroquinoline core is known for its ability to interact with various biological systems. Compounds in this class often exhibit significant pharmacological properties due to their ability to modulate enzyme activity or receptor binding.

Research Findings

Recent studies have focused on the synthesis and evaluation of biological activities of tetrahydroquinoline derivatives. For instance:

- Antimicrobial Studies : A study demonstrated that certain tetrahydroquinoline derivatives exhibited significant antimicrobial activity against various bacterial strains.

- Enzyme Inhibition : Research indicates that compounds with similar structures can act as inhibitors for specific enzymes involved in metabolic pathways.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several tetrahydroquinoline derivatives. Among these compounds, one derivative showed promising results against Gram-positive bacteria, suggesting that modifications in the structure can enhance antibacterial properties.

Case Study 2: Enzyme Interaction

In another study focusing on enzyme interactions, researchers found that certain derivatives of tetrahydroquinoline effectively inhibited acetylcholinesterase activity. This suggests potential applications in treating neurodegenerative diseases.

Q & A

Q. Challenges :

- Purity Control : Competing side reactions (e.g., over-acylation) require precise stoichiometry and low-temperature conditions (0–5°C) during acylation .

- Yield Optimization : Reflux times and solvent polarity (e.g., ethanol vs. DMF) significantly impact intermediate stability .

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Tetrahydroquinoline | AcOH, 80°C, 12 h | 65–75 | |

| Propanoylation | Propanoyl chloride, DCM, 0°C, 2 h | 70–85 | |

| Benzamide Coupling | 4-Methoxybenzoyl chloride, EtOH, 50°C, 6 h | 60–70 |

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Answer:

Optimization strategies include:

- Temperature Gradients : Slow addition of acylating agents at 0°C minimizes side-product formation .

- Catalyst Screening : Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency in tetrahydroquinoline formation .

- Purification Techniques : Column chromatography (silica gel, hexane/EtOAc gradient) resolves regioisomers from incomplete acylation .

Q. Critical Parameters :

- Reaction Monitoring : TLC or HPLC at intermediate stages detects byproducts early .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve benzamide coupling kinetics but may reduce selectivity .

Basic: What analytical methods are used to characterize this compound’s structure and purity?

Answer:

Key Techniques :

- Spectroscopy :

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., methoxy proton at δ 3.8–4.0 ppm; tetrahydroquinoline CH₂ groups at δ 1.5–2.5 ppm) .

- IR : Amide C=O stretch (~1650 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .

- Chromatography : HPLC (C18 column, MeOH:H₂O = 70:30) assesses purity (>95% required for pharmacological studies) .

- Thermal Analysis : Melting point consistency (e.g., 180–182°C) indicates crystallinity and stability .

Q. Table 2: Representative Spectroscopic Data

| Functional Group | NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|

| Methoxy (OCH₃) | 3.85 (s, 3H) | 1245 |

| Tetrahydroquinoline CH₂ | 1.70–2.20 (m, 4H) | - |

| Amide (CONH) | 8.20 (s, 1H) | 1652 |

Advanced: How can computational modeling predict interactions with biological targets?

Answer:

Methodology :

Docking Studies : Use software (e.g., AutoDock Vina) to model binding to enzymes (e.g., kinases) or receptors. The tetrahydroquinoline core often fits hydrophobic pockets, while the benzamide group forms hydrogen bonds .

MD Simulations : Assess binding stability (e.g., RMSD < 2 Å over 50 ns trajectories) .

QSAR Models : Correlate substituent effects (e.g., methoxy position) with activity trends .

Validation : Compare predicted IC₅₀ values with in vitro enzyme inhibition assays (e.g., kinase activity measured via ADP-Glo™) .

Basic: What biological activities have been reported for this compound?

Answer:

- Enzyme Inhibition : Potent activity against serine/threonine kinases (e.g., IC₅₀ = 0.2 µM for PIM1 kinase) due to the benzamide’s H-bonding with ATP-binding sites .

- Antiproliferative Effects : EC₅₀ = 5–10 µM in cancer cell lines (e.g., MCF-7) via apoptosis induction .

Limitations : Poor aqueous solubility (<0.1 mg/mL) necessitates formulation studies (e.g., PEGylation) .

Advanced: How can mechanism-of-action studies resolve contradictions in biological data?

Answer:

Case Example : Discrepancies in IC₅₀ values across cell lines may arise from off-target effects or metabolic instability.

- Approach :

- Target Profiling : Use kinome-wide screening to identify secondary targets .

- Metabolite Analysis : LC-MS identifies degradation products in hepatic microsomes .

- Pathway Analysis : RNA-seq reveals compensatory pathways (e.g., MAPK activation) masking efficacy .

Validation : Orthogonal assays (e.g., CRISPR knockouts of suspected targets) confirm specificity .

Advanced: What in silico strategies guide structural modifications for enhanced activity?

Answer:

- Scaffold Hopping : Replace tetrahydroquinoline with isoindoline to improve solubility while retaining planar aromaticity .

- Substituent Tuning : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-methoxy position to enhance kinase binding .

- Prodrug Design : Esterify the benzamide to increase membrane permeability, with in situ hydrolysis restoring activity .

Validation : Free energy perturbation (FEP) calculations predict ΔΔG of binding for proposed analogs .

Basic: How should researchers address contradictions in reported solubility or stability data?

Answer:

- Reproduce Conditions : Ensure identical solvent systems (e.g., PBS pH 7.4 vs. DMSO stock solutions) .

- Accelerated Stability Testing : Perform stress tests (40°C/75% RH for 4 weeks) to identify degradation pathways .

- Inter-lab Validation : Collaborative studies using standardized protocols (e.g., USP <711>) resolve methodological discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.